
Rhodirubin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodirubin B: is a chemical compound known for its unique properties and applications in various scientific fields. It is often studied for its potential uses in chemistry, biology, medicine, and industry. The compound is characterized by its distinct molecular structure, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodirubin B can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the reaction of rhodamine B with anhydrous ethylenediamine and 1,8-naphthoic anhydride. This process results in the formation of a fluorescent probe, which is then purified and characterized .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: Rhodirubin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Rhodirubin B is used as a fluorescent probe in various chemical analyses. Its ability to emit fluorescence makes it valuable in detecting and quantifying specific substances in complex mixtures .
Biology: In biological research, this compound is used as a staining agent to visualize cellular structures and processes. It is particularly useful in fluorescence microscopy and flow cytometry .
Medicine: Its fluorescent properties enable the detection of specific biomolecules, aiding in the diagnosis of diseases .
Industry: In industrial applications, this compound is used as a dye in textiles, paper, and other materials. Its stability and vibrant color make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which Rhodirubin B exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This process involves the excitation of electrons and their subsequent return to the ground state, releasing energy in the form of light .
Comparison with Similar Compounds
Rhodamine B: Known for its use as a fluorescent dye in various applications.
Auramine O: Another fluorescent dye used in biological staining.
Quinacridone Magenta: Used in combination with Rhodirubin B to produce vibrant colors in industrial applications.
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique fluorescent properties. Its ability to form stable complexes with various substances makes it highly versatile in scientific research and industrial applications.
Properties
CAS No. |
64502-82-5 |
|---|---|
Molecular Formula |
C42H55NO15 |
Molecular Weight |
813.9 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO15/c1-8-42(51)17-28(32-21(36(42)41(50)52-7)15-22-33(38(32)48)39(49)35-26(46)10-9-25(45)34(35)37(22)47)57-31-16-23(43(5)6)40(20(4)55-31)58-30-14-12-27(19(3)54-30)56-29-13-11-24(44)18(2)53-29/h9-10,15,18-20,23-24,27-31,36,40,44-46,48,51H,8,11-14,16-17H2,1-7H3/t18-,19-,20-,23-,24-,27-,28-,29-,30-,31-,36-,40+,42+/m0/s1 |
InChI Key |
VGXIKBCXEHBHIQ-DBKSDKBWSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7CCC(C(O7)C)O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
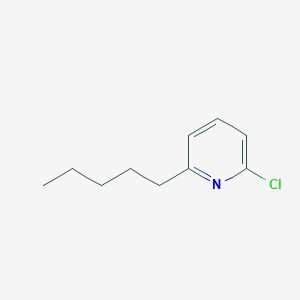
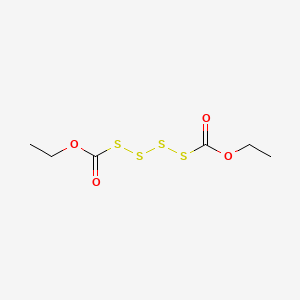

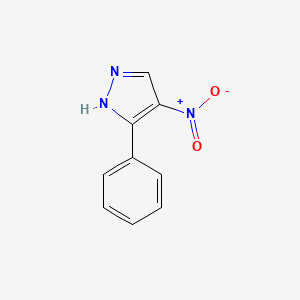
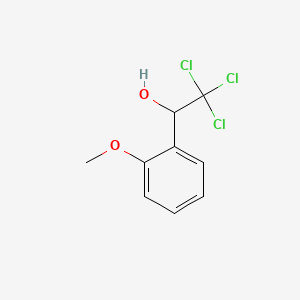

![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14142169.png)
![N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14142170.png)

![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)
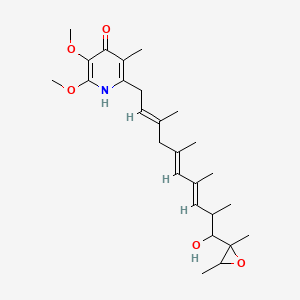
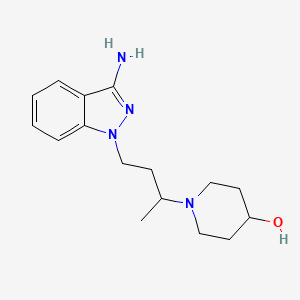
![Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14142201.png)
